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Abstract
Oxirene (c-C₂H₂O), the smallest oxygen-containing heterocyclic aromatic compound, has long

been a molecule of significant theoretical interest due to its strained three-membered ring and

antiaromatic character. Its high reactivity and fleeting existence have posed considerable

challenges to its experimental characterization. This technical guide provides a comprehensive

overview of the spectroscopic properties of unsubstituted oxirene, drawing upon recent

landmark experimental observations and extensive theoretical calculations. The document

details the experimental protocols for its generation and detection, summarizes its known and

predicted spectroscopic data, and illustrates key relationships through diagrams to serve as a

resource for researchers in chemistry, astrophysics, and drug development.

Introduction
Oxirene is a cyclic ether with the molecular formula C₂H₂O. The high ring strain and 4π

electron system make it an antiaromatic and highly unstable molecule. For decades, the

existence of unsubstituted oxirene was purely theoretical, with its spectroscopic properties

predicted by computational methods. Recently, the first successful experimental gas-phase

detection of unsubstituted oxirene has been reported, opening a new chapter in the study of

this elusive molecule.[1] This guide synthesizes the current knowledge of its spectroscopic

characteristics.
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Molecular Structure and Stability
Theoretical calculations have been instrumental in predicting the geometry and stability of

oxirene. It possesses a C₂ᵥ symmetry with a highly strained three-membered ring. The

calculated bond lengths and angles from high-level computational studies are summarized

below.

Table 1: Calculated Structural Parameters of Unsubstituted Oxirene

Parameter Value Computational Method

C-C bond length ~1.29 Å CCSD(T)

C-O bond length ~1.46 Å CCSD(T)

C-H bond length ~1.08 Å CCSD(T)

∠(CCO) ~76° CCSD(T)

∠(HCH) ~117° CCSD(T)

Oxirene is a local minimum on the C₂H₂O potential energy surface, but it is thermodynamically

much less stable than its isomers, such as ketene (H₂C=C=O) and ethynol (HC≡COH). The

isomerization to ketene is predicted to have a relatively low activation barrier, contributing to

oxirene's transient nature.

Experimental Protocols
The first successful experimental detection of unsubstituted oxirene employed a combination

of matrix isolation spectroscopy for its synthesis and stabilization, followed by gas-phase

analysis using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1]

Generation and Trapping: Matrix Isolation
The generation of oxirene was achieved in a cryogenic matrix, a technique that allows for the

trapping and stabilization of highly reactive species at very low temperatures.[2][3][4][5][6]

Precursors: A mixture of a suitable precursor, such as a diazo ketone, is co-deposited with a

large excess of an inert matrix gas (e.g., argon or neon) onto a cryogenic window (typically
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at temperatures around 10 K).

Generation: Oxirene is formed in situ through photolysis of the precursor with UV light or via

electron irradiation of a suitable starting material like ketene.[1] The inert matrix environment

prevents the newly formed oxirene molecules from reacting with each other or isomerizing.

Spectroscopic Analysis in Matrix: The matrix-isolated oxirene can be studied using infrared

(IR) spectroscopy. However, due to the transient nature and potential for overlapping

absorptions with other species, definitive identification in the matrix has been challenging.

Matrix Isolation (Generation) Gas-Phase Detection

Precursors in
Inert Gas Matrix

UV Photolysis or
Electron Irradiation Trapped Oxirene Sublimation Soft Photoionization ReTOF-MS

Click to download full resolution via product page

Experimental workflow for the generation and detection of unsubstituted oxirene.

Gas-Phase Detection: Photoionization Reflectron Time-
of-Flight Mass Spectrometry (PI-ReTOF-MS)
Following its formation in the matrix, oxirene was detected in the gas phase upon sublimation.

Sublimation: The cryogenic matrix is slowly warmed, causing the trapped species, including

oxirene, to sublimate into the gas phase.

Soft Photoionization: The gas-phase molecules are then ionized using a tunable vacuum

ultraviolet (VUV) light source. By setting the photon energy just above the ionization potential

of oxirene and below that of its isomers, selective ionization can be achieved.[1][7][8]

Time-of-Flight Mass Spectrometry: The resulting ions are then analyzed by a reflectron time-

of-flight mass spectrometer (ReTOF-MS), which separates them based on their mass-to-

charge ratio, providing a definitive identification of the C₂H₂O⁺ ion originating from oxirene.

The reflectron enhances the mass resolution by compensating for the initial kinetic energy

distribution of the ions.[9][10]
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Spectroscopic Data
Infrared (IR) Spectroscopy
Experimentally, the infrared absorptions of oxirene are challenging to distinguish from those of

its precursors and other isomers in the matrix.[1] Therefore, theoretical calculations are crucial

for predicting its vibrational frequencies.

Table 2: Calculated Vibrational Frequencies of Unsubstituted Oxirene

Vibrational Mode Description
Calculated Frequency
(cm⁻¹)

ν₁ Symmetric C-H stretch ~3100

ν₂ C=C stretch ~1800

ν₃ CH₂ scissoring ~1450

ν₄ Ring breathing ~1200

ν₅ CH₂ wagging ~1000

ν₆ Asymmetric C-H stretch ~3150

ν₇ CH₂ twisting ~850

ν₈ CH₂ rocking ~700

ν₉ Ring deformation ~500

Note: These are approximate values from various computational studies. The exact values

depend on the level of theory and basis set used.

Microwave Spectroscopy
To date, there have been no successful experimental reports on the microwave spectrum of

unsubstituted oxirene. This is primarily due to its extremely short lifetime and the difficulty in

producing a sufficient concentration in the gas phase for conventional microwave spectroscopy.

Theoretical calculations predict its rotational constants, which are essential for guiding any

future search for its rotational transitions.
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Table 3: Calculated Rotational Constants of Unsubstituted Oxirene

Rotational Constant Calculated Value (GHz)

A ~30.5

B ~25.8

C ~14.0

Note: These values are estimations based on calculated molecular structures and will vary with

the computational method.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Similar to microwave spectroscopy, an experimental UV-Vis absorption spectrum of

unsubstituted oxirene has not yet been reported. Computational studies have been performed

to predict its electronic transitions. The calculations suggest that oxirene has a weak

absorption in the near-UV region. A photolysis experiment on matrix-isolated oxirene was

conducted at 304 nm, which is consistent with theoretical predictions of a UV absorption

feature.[1]

Isomeric Relationships and Potential Energy
Surface
The chemistry of oxirene is intrinsically linked to its isomers on the C₂H₂O potential energy

surface. Understanding these relationships is key to devising strategies for its synthesis and

isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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